1,3-Benzodioxol-5-yl(dimethylamino)acetic acid is an organic compound with the molecular formula . This compound features a benzodioxole ring, which consists of a fused benzene and dioxole structure, along with a dimethylamino group linked to an acetic acid moiety. Its unique structure allows for various chemical reactions and biological activities, making it a subject of interest in both organic chemistry and medicinal research.
This compound can be synthesized through various organic chemistry methods, primarily involving the formation of the benzodioxole ring and subsequent modifications to introduce the dimethylamino and acetic acid groups. It is often utilized as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
1,3-Benzodioxol-5-yl(dimethylamino)acetic acid belongs to the class of benzodioxole derivatives. It is classified as an amino acid derivative due to the presence of the acetic acid functional group, which is characteristic of amino acids.
The synthesis of 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid typically involves several steps:
Industrial production may optimize these routes using continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
The molecular structure of 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure .
1,3-Benzodioxol-5-yl(dimethylamino)acetic acid can participate in various chemical reactions:
The mechanism of action for 1,3-Benzodioxol-5-yl(dimethylamino)acetic acid involves its interaction with biological molecules:
Relevant data from spectroscopic analyses (NMR, IR) provide insights into its chemical behavior .
1,3-Benzodioxol-5-yl(dimethylamino)acetic acid has several applications across different fields:
The 1,3-benzodioxole scaffold, characterized by a methylenedioxy bridge fused to a benzene ring, is a privileged structure in medicinal chemistry. This motif serves as the pharmacophoric core of numerous natural and synthetic bioactive compounds. Historically, derivatives like safrole, podophyllotoxin, and etoposide demonstrated the scaffold’s anticancer potential by inhibiting tubulin polymerization and DNA topoisomerase II [1]. The 1980s marked a turning point when synthetic 1,3-benzodioxoles were identified as potent in vivo agents against lymphocytic leukemia, establishing their role as tubulin inhibitors and antimitotic agents [1]. Modern drug discovery exploits this scaffold for its metabolic stability and ability to penetrate lipid membranes. For example, noscapine—a benzodioxole-containing alkaloid—was redesigned as an ionic liquid (IL) to enhance bioavailability, demonstrating superior cytotoxicity against cancer cell lines compared to its freebase form [1]. The scaffold’s versatility extends beyond oncology; derivatives exhibit antidiabetic, antimicrobial, and anti-inflammatory activities, as seen in α-amylase inhibitors for diabetes management [5] and COX inhibitors for inflammation [7].
Table 1: Therapeutic Applications of Key 1,3-Benzodioxol Derivatives
Compound | Biological Activity | Mechanism/Target | Reference |
---|---|---|---|
Podophyllotoxin | Anticancer | Tubulin polymerization inhibitor | [1] |
Etoposide | Anticancer | DNA topoisomerase II inhibitor | [1] |
Noscapine ILs | Anticancer (enhanced efficacy) | Tubulin binding | [1] |
Benzodioxol-carboxamide | Antidiabetic | α-Amylase inhibition | [5] |
Aryl acetate 4f | Anti-inflammatory | COX-1 inhibition (IC₅₀ = 0.725 µM) | [7] |
Dimethylamino acetic acid (DMAAA) is a flexible structural motif that enhances pharmacokinetic and pharmacodynamic properties of drug candidates. Its key features include:
In hybrid molecules, DMAAA augments target engagement. For instance, IL formulations pairing benzodioxole anions (e.g., trifluoromethanesulfonate) with cationic DMAAA derivatives enhance tubulin-binding affinity in cancer cells [1]. The moiety’s protonation state also influences receptor binding kinetics, as evidenced by molecular docking studies where charged DMAAA groups formed salt bridges with catalytic residues of α-amylase and COX-2 enzymes [5] [7].
Table 2: Impact of Aliphatic Amine Moieties on Drug Properties
Moiety | Function | Example Compound | Effect |
---|---|---|---|
Dimethylamino acetic acid | Solubility enhancer | Vestipitant | Improved CNS penetration |
Trimethylammonium | Cationic charge carrier | Ionic liquid APIs | Enhanced cellular uptake |
Pyrrolidine | Conformational constraint | Risperidone derivatives | Target selectivity |
Hybridization of 1,3-benzodioxole with DMAAA leverages complementary pharmacological traits to overcome limitations of parent compounds. This strategy enables:
Table 3: Biological Activities of Benzodioxol–Amine Hybrids
Hybrid Compound | Activity | Potency (IC₅₀/CC₅₀) | Therapeutic Area |
---|---|---|---|
Noscapine–lidocaine IL (Tf₂N⁻ anion) | Anticancer | 26 µM (MCF-7 cells) | Oncology |
1,3-Benzodioxol-5-yl acetic acid–aniline conjugate | COX-1 inhibition | 0.725 µM | Inflammation |
Benzodioxol-carboxamide IIc | α-Amylase inhibition | 0.68 µM | Antidiabetic |
3-(Trifluoromethyl)aniline–benzodioxole conjugate | Cytotoxic (HeLa) | 65 µM | Oncology |
The benzodioxol–DMAAA hybridization paradigm exemplifies rational design in medicinal chemistry, merging legacy pharmacophores with modern bioengineering to address complex disease mechanisms.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4